3,5-Bis(ethoxycarbonyl)benzoate

Übersicht

Beschreibung

Diethyl 1,3,5-benzenetricarboxylate is a chemical compound that demonstrates solubility in organic solvents and has garnered attention for its roles in both organic synthesis and laboratory applications . It serves as a reagent in the synthesis of diverse organic compounds, including amino acids, peptides, and biologically active substances .

Synthesis Analysis

Diethyl 1,3,5-benzenetricarboxylate serves as a reagent in the synthesis of diverse organic compounds . It plays a role in the synthesis of various polymer and copolymer materials . An iron-based metal–organic framework [Fe (BTC) (BTC: 1,3,5-benzenetricarboxylate)] has been shown to be an active and heterogeneous catalyst for both oxidative cyclization of methylenebisnaphthols and a modern tandem process (an in situ oxidation-aminal formation-oxidation sequence) .Molecular Structure Analysis

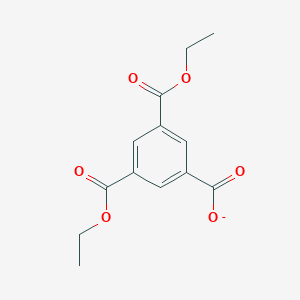

The molecular formula of Diethyl 1,3,5-benzenetricarboxylate is C13H14O6 . It has a molecular weight of 266.25 . The linear formula is HO2CC6H3(CO2C2H5)2 .Chemical Reactions Analysis

Diethyl 1,3,5-benzenetricarboxylate serves as a reagent in the synthesis of diverse organic compounds . It plays a role in the synthesis of various polymer and copolymer materials . An iron-based metal–organic framework [Fe (BTC) (BTC: 1,3,5-benzenetricarboxylate)] has been shown to be an active and heterogeneous catalyst for both oxidative cyclization of methylenebisnaphthols and a modern tandem process (an in situ oxidation-aminal formation-oxidation sequence) .Physical and Chemical Properties Analysis

Diethyl 1,3,5-benzenetricarboxylate is a solid with a melting point of 152-154 °C (lit.) . It demonstrates solubility in organic solvents .Wissenschaftliche Forschungsanwendungen

Catalyst-Free Transformations in Water

- Diethyl 1,3,5-benzenetricarboxylate undergoes unusual transformations in water without any catalysts, yielding triethyl 1,3,5-benzenetricarboxylate in good yield. This process involves deethoxycarbonylation and is considered efficient and practical for forming ethyl polyfluorobenzoylacetates from diethyl polyfluorobenzoylmalonates (Bazhin et al., 2012).

Synthesis of New Dendrimers

- Diethyl 1,3,5-benzenetricarboxylate is used in the efficient synthesis of new dendrimeric polyesters, which have potential applications in drug delivery. These dendrimers consist of 1,3,5-benzenetricarboxylic acid building blocks and possess functional groups that are useful in medical applications (Salamończyk, 2011).

Photodimerization Reactions

- In methanol solution, diethyl 1,2-benzoxaphosphorine-3-carboxylates undergo regio- and stereoselective [2+2] photodimerization, yielding specific dimeric compounds. This process is significant in understanding the stereogenic properties of these compounds (Nikolova et al., 2002).

Photovoltaic Applications

- 1,3,5-Benzenetricarboxylic acid, a derivative of Diethyl 1,3,5-benzenetricarboxylate, is used as a chelate agent in the synthesis of NiTiO3 nanoparticles. This study highlights its role in influencing the morphology and particle size of NiTiO3, which has significant implications for photovoltaic applications (Sobhani-Nasab et al., 2015).

Supramolecular Microtubes Formation

- Diethyl 1,3,5-benzenetricarboxylate is instrumental in forming supramolecular microtubes. These microtubes are created through self-assembly upon heating from aqueous solutions and have potential applications in nanotechnology and materials science (Frank et al., 2020).

Electrochemical Characterization

- The compound is also used in the synthesis and electrochemical characterization of novel polymers. These polymers have potential applications in advanced electronic and structural materials due to their predictable properties (Kurtay et al., 2020).

Zukünftige Richtungen

Diethyl 1,3,5-benzenetricarboxylate has garnered attention for its roles in both organic synthesis and laboratory applications . It serves as a reagent in the synthesis of diverse organic compounds, including amino acids, peptides, and biologically active substances . Additionally, it plays a role in the synthesis of various polymer and copolymer materials . This suggests potential future applications in the field of organic synthesis and materials science.

Wirkmechanismus

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that 3,5-Bis(ethoxycarbonyl)benzoate may interact with its targets to form new bonds, leading to changes in the target molecules.

Biochemical Pathways

Given its potential use in suzuki–miyaura cross-coupling reactions , it may be involved in pathways related to carbon-carbon bond formation.

Biochemische Analyse

Biochemical Properties

Diethyl 1,3,5-benzenetricarboxylate plays a significant role in biochemical reactions as a building block for the creation of complex molecules with specific functions . Its unique structure and reactivity make it suitable for studying organic synthesis and understanding the behavior of certain chemical reactions. The compound interacts with various enzymes, proteins, and other biomolecules, facilitating the synthesis of polymers and biochemicals. For instance, it can act as a substrate for DNA polymerases in the synthesis of modified nucleotides .

Cellular Effects

Diethyl 1,3,5-benzenetricarboxylate influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins and enzymes can lead to changes in metabolic flux and metabolite levels, impacting overall cellular function . Additionally, its role as a precursor in the synthesis of complex molecules can influence cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of Diethyl 1,3,5-benzenetricarboxylate involves its interaction with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression . The compound’s central benzene ring provides stability and rigidity, while the carboxylic acid groups contribute to its polarity and potential for hydrogen bonding. These interactions enable Diethyl 1,3,5-benzenetricarboxylate to modulate biochemical pathways and cellular processes effectively.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diethyl 1,3,5-benzenetricarboxylate can change over time due to its stability and degradation properties . The compound’s stability is influenced by factors such as temperature, pH, and exposure to light. Over time, degradation products may form, potentially altering its biochemical activity and long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to Diethyl 1,3,5-benzenetricarboxylate can lead to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of Diethyl 1,3,5-benzenetricarboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At high doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biochemical activity.

Metabolic Pathways

Diethyl 1,3,5-benzenetricarboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions . The compound’s role as a precursor in the synthesis of complex molecules allows it to participate in metabolic flux and influence metabolite levels. Its interactions with enzymes such as DNA polymerases highlight its importance in nucleotide synthesis and other metabolic processes.

Transport and Distribution

Within cells and tissues, Diethyl 1,3,5-benzenetricarboxylate is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its biochemical activity. The transport and distribution mechanisms ensure that Diethyl 1,3,5-benzenetricarboxylate reaches its target sites within cells, enabling it to exert its effects on cellular processes.

Subcellular Localization

The subcellular localization of Diethyl 1,3,5-benzenetricarboxylate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and participate in targeted biochemical reactions

Eigenschaften

IUPAC Name |

3,5-bis(ethoxycarbonyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O6/c1-3-18-12(16)9-5-8(11(14)15)6-10(7-9)13(17)19-4-2/h5-7H,3-4H2,1-2H3,(H,14,15)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAVXMTRMXPWCCV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)C(=O)[O-])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13O6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626639 | |

| Record name | 3,5-Bis(ethoxycarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4105-93-5 | |

| Record name | 3,5-Bis(ethoxycarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1371191.png)

![Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1371192.png)

![(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/structure/B1371203.png)